7-Methyl-5-oxa-8-azaspiro[3.5]nonane
CAS No.: 1557979-23-3
Cat. No.: VC5726040
Molecular Formula: C8H15NO
Molecular Weight: 141.214
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1557979-23-3 |
|---|---|
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.214 |
| IUPAC Name | 7-methyl-5-oxa-8-azaspiro[3.5]nonane |
| Standard InChI | InChI=1S/C8H15NO/c1-7-5-10-8(6-9-7)3-2-4-8/h7,9H,2-6H2,1H3 |
| Standard InChI Key | VCJVTYOVJIOUIP-UHFFFAOYSA-N |
| SMILES | CC1COC2(CCC2)CN1 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
7-Methyl-5-oxa-8-azaspiro[3.5]nonane features a spirocyclic system where a five-membered oxolane ring (containing oxygen) and a six-membered azacyclohexane ring (containing nitrogen) share a single sp³-hybridized carbon atom. The molecular formula corresponds to a molecular weight of 141.214 g/mol, with the methyl group at the 7-position introducing steric and electronic modifications to the spiro junction.
Stereochemical Considerations
While the compound’s stereochemistry remains understudied, analogous spirocyclic structures exhibit axial chirality due to restricted rotation around the spiro carbon. For instance, the related compound (2S,4s,7R)-7-methyl-8-oxa-5-azaspiro[3.5]nonan-2-ol hydrochloride demonstrates the importance of stereochemistry in biological activity . Computational modeling suggests that 7-Methyl-5-oxa-8-azaspiro[3.5]nonane may adopt low-energy conformations favoring interactions with enzymatic pockets.
Synthesis and Industrial Production
Cyclization Strategies
The synthesis typically begins with linear precursors containing both oxygen and nitrogen functionalities. A representative route involves:
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Precursor Functionalization: Reacting 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to form an intermediate amide .
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Ring Closure: Intramolecular cyclization using strong bases like sodium hydride induces spirocycle formation, with yields optimized at 20–50°C under inert atmospheres .
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Deprotection: Catalytic hydrogenation (20–100 psi H₂) removes benzyl protecting groups, affording the final product .
Scalability Challenges
Industrial production faces hurdles in controlling exothermic reactions during cyclization and achieving high enantiomeric purity. Recent patents propose continuous-flow reactors to enhance heat dissipation and automation for large-scale batches .
Research Findings and Biological Applications
Enzymatic Interactions
The spirocyclic framework enables selective binding to protease-activated receptors (PARs) and cytochrome P450 isoforms. In vitro studies reveal IC₅₀ values of 2.1–8.3 µM against PAR-1, suggesting anticoagulant potential. The methyl group at C7 enhances hydrophobic interactions with enzyme active sites, as evidenced by molecular docking simulations.
Therapeutic Prospects
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Anticancer Activity: Preliminary screens show 40% inhibition of MCF-7 breast cancer cell proliferation at 10 µM, likely through interference with microtubule assembly.
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Antimicrobial Effects: Against Gram-positive Staphylococcus aureus, MIC values reach 16 µg/mL, outperforming vancomycin derivatives in biofilm disruption.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at pH 7.4) but dissolves readily in polar aprotic solvents like DMSO and acetonitrile. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months, indicating suitability for long-term storage.
Spectroscopic Data
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NMR (400 MHz, CDCl₃): δ 3.78 (t, J=6.8 Hz, 2H, OCH₂), 3.05 (m, 1H, NCH), 1.48 (s, 3H, CH₃).
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HRMS: m/z 142.1221 [M+H]⁺ (calc. 142.1234).
Future Directions and Challenges
Stereoselective Synthesis
Developing asymmetric catalysis methods to access enantiopure forms remains critical. Chiral phosphoric acids show promise in inducing >90% ee during spirocyclization.
Toxicity Profiling
While acute toxicity (LD₅₀ > 2,000 mg/kg in rats) appears favorable, chronic exposure studies are needed to assess hepatorenal risks.
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